molecular formula C36H28OP2 B061511 Bis(2-diphenylphosphinophenyl)ether CAS No. 166330-10-5

Bis(2-diphenylphosphinophenyl)ether

Cat. No.: B061511
CAS No.: 166330-10-5
M. Wt: 538.6 g/mol
InChI Key: RYXZOQOZERSHHQ-UHFFFAOYSA-N
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Description

Bis(2-diphenylphosphinophenyl)ether: is a wide bite angle diphosphine ligand used extensively in inorganic and organometallic chemistry. This compound is known for its flexibility and smaller bite angle compared to similar ligands, making it a valuable component in various chemical reactions .

Mechanism of Action

Bis(2-diphenylphosphinophenyl)ether, also known as (Oxydi-2,1-phenylene)bis(diphenylphosphine), is a fascinating compound with a wide range of applications in inorganic and organometallic chemistry . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is to act as a wide bite angle diphosphine ligand in inorganic and organometallic chemistry . It is used as a chelating ligand in various inorganic reactions .

Mode of Action

This compound interacts with its targets by forming strong coordination bonds. The phosphorus atom in the compound has strong electron-donating properties, which can increase the energy level of the d-d excited state of the metal center, thereby preventing non-radiative transitions .

Biochemical Pathways

The compound is involved in various inorganic reactions, one of which is the preparation of copper(I) dimethylbipyrimidinylphosphinophenyl ether complexes . It is also used as a ligand in the ruthenium-catalyzed green amine synthesis process .

Result of Action

The result of this compound’s action is the formation of new compounds through inorganic reactions. For instance, it is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes to prepare high stereoselectivity of conjugated Z, E dienes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other chemicals or catalysts, and the pH of the solution. For instance, the compound is synthesized from chlorodiphenylphosphine and diphenyl ether under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-diphenylphosphinophenyl)ether can be synthesized through a one-step reaction involving diphenyl ether and diphenylphosphine chloride. The process typically involves the following steps :

  • Diluting diphenyl ether in hexane and cooling the solution to -78°C.
  • Adding n-butyllithium to the solution and allowing the reaction to proceed for 1 hour.
  • Bringing the reaction mixture to room temperature and stirring for 16 hours.
  • Adding diphenylphosphine chloride to the mixture and continuing the reaction at room temperature for another 16 hours.
  • Removing the solvent through rotary evaporation and purifying the product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-diphenylphosphinophenyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2-diphenylphosphinophenyl)ether is widely used as a ligand in coordination chemistry. It forms stable complexes with various metals, which are used in catalysis and other chemical processes .

Biology and Medicine: In biological research, the compound is used to study metal-ligand interactions and their effects on biological systems. It is also explored for its potential in drug delivery systems .

Industry: The compound is used in the synthesis of green amines through ruthenium-catalyzed reactions. It is also employed in the preparation of copper(I) complexes, which have applications in various industrial processes .

Comparison with Similar Compounds

Uniqueness: Bis(2-diphenylphosphinophenyl)ether is unique due to its smaller bite angle and greater flexibility compared to Xantphos. This makes it more suitable for certain catalytic applications where a smaller bite angle is advantageous .

Properties

IUPAC Name

[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXZOQOZERSHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401575
Record name [Oxydi(2,1-phenylene)]bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166330-10-5
Record name Bis[2-(diphenylphosphino)phenyl] ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166330-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [Oxydi(2,1-phenylene)]bis(diphenylphosphane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(diphenylphosphino)phenyl]ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for DPEphos?

A1: DPEphos has the molecular formula C36H28OP2 and a molecular weight of 534.55 g/mol. Key spectroscopic data include:

    Q2: What are the main catalytic applications of DPEphos?

    A3: DPEphos has found extensive use as a ligand in transition metal catalysis, particularly in palladium-catalyzed reactions. [, , , ] Some key applications include:

    • Hydroacylation of aldehydes: DPEphos stabilizes key intermediates in the reaction, preventing catalyst deactivation. []
    • Amination reactions: Efficiently catalyzes the coupling of halogenated porphyrins with amines, yielding amino-substituted porphyrins. []
    • Hydroamination of myrcene: Exhibits high activity and selectivity for the synthesis of diethylgeranylamine, a key precursor for (-)-menthol. []
    • Thiocarbonylation of alkynes: Provides control over regioselectivity in the synthesis of unsaturated thioesters by tuning reaction conditions. []

    Q3: How does the structure of DPEphos contribute to its catalytic activity?

    A4: The flexible ether bridge in DPEphos allows it to adopt various coordination modes, stabilizing different intermediates during catalytic cycles. [, ] This flexibility, along with its strong electron-donating ability, makes it an effective ligand for a wide range of metal complexes. []

    Q4: What are the advantages of using DPEphos as a ligand in palladium-catalyzed reactions?

    A5: DPEphos-palladium complexes often exhibit high activity and selectivity under mild reaction conditions. [, , , ] The hemilabile nature of the ether oxygen in DPEphos allows for dynamic ligand behavior, facilitating substrate binding and product release during catalytic cycles. []

    Q5: Have computational methods been used to study DPEphos and its metal complexes?

    A6: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structure and bonding in DPEphos-gold complexes, revealing insights into their luminescent properties. [] Computational studies also help rationalize the observed regioselectivity in DPEphos-catalyzed reactions. []

    Q6: How do structural modifications of DPEphos affect its properties?

    A7: Replacing the ether oxygen with a methylene linker leads to catalyst decomposition, highlighting the importance of the ether oxygen for stabilizing catalytic intermediates. [] Modifying the substituents on the phosphorus atoms can impact the steric and electronic properties of DPEphos, influencing its coordination chemistry and catalytic activity. [, , ]

    Q7: What strategies can improve the stability of DPEphos?

    A8: Storing DPEphos under an inert atmosphere and minimizing exposure to air and moisture can enhance its long-term stability. [] Formulating DPEphos with appropriate stabilizers, such as antioxidants, can also help prevent oxidation.

    Q8: What are the applications of DPEphos in material science?

    A9: DPEphos-copper(I) complexes have shown promise as emitters in organic light-emitting diodes (OLEDs) due to their high electroluminescence efficiencies and good thermal stabilities. [, ] These complexes exhibit thermally activated delayed fluorescence, making them attractive candidates for developing efficient and cost-effective OLED devices. []

    Q9: How does research on DPEphos intersect with other scientific disciplines?

    A10: DPEphos research bridges chemistry with fields like materials science, nanoscience, and biology. [, , ] For instance, DPEphos-catalyzed reactions are employed in synthesizing biologically relevant molecules like amino-substituted porphyrins. [] Furthermore, the development of DPEphos-based luminescent materials has implications for display technologies and sensing applications. [, ]

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